molecular formula C18H19NO3 B2802219 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methylbenzoate CAS No. 1794935-44-6

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methylbenzoate

Cat. No. B2802219
CAS RN: 1794935-44-6
M. Wt: 297.354
InChI Key: SDZOSZHLVORVQH-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methylbenzoate is a similar compound . It has a molecular formula of C9H11NO2 and an average mass of 165.189 Da .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as acylation, bromination, and nitration . The order of these reactions can significantly affect the products produced .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Methyl 3-amino-2-methylbenzoate has a molecular formula of C9H11NO2 and an average mass of 165.189 Da .


Chemical Reactions Analysis

In alkylbenzenes, the carbon atom attached to the aromatic ring is particularly reactive. Reactions taking place at this carbon atom are said to occur at the benzylic position .


Physical And Chemical Properties Analysis

Methyl 3-amino-2-methylbenzoate has a boiling point of 300°C and a density of 1.146 g/mL at 25°C .

Scientific Research Applications

Anaerobic Catabolism of 3-Methylbenzoate

  • Characterization of the mbd Cluster : The mbd cluster in Azoarcus sp. CIB is involved in the anaerobic catabolism of 3-methylbenzoate. It contains genes for 3-methylbenzoate-CoA ligase, 3-methylbenzoyl-CoA reductase, and other enzymes required for the catabolic pathway. This cluster was likely acquired through horizontal gene transfer (Juárez et al., 2013).

Synthesis and Characterization Studies

  • Synthesis of Chloranthraniliprole : Involves the synthesis of 2-amino-3-methylbenzoic acid, a compound similar in structure to 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methylbenzoate, for the preparation of chloranthraniliprole, an insecticide (Zheng Jian-hong, 2012).

Dynamic Kinetic Resolution in Organic Synthesis

  • Synthesis of 4-Hydroxymethyl-2-Oxazolidinone : Investigates the dynamic kinetic resolution accompanied by intramolecular transesterification, using compounds structurally similar to 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methylbenzoate (Sugiyama et al., 2003).

Molecular Structure and Solubility Studies

  • Crystal Structure of 2-Amino-3-Methylbenzoic Acid : Determination of the molecular structure of 2-amino-3-methylbenzoic acid, providing insights into the structural properties of similar compounds (Brown & Marsh, 1963).
  • Solubility of 2-Amino-3-Methylbenzoic Acid : Research on the solubility of 2-amino-3-methylbenzoic acid in various solvents, crucial for its purification (Zhu et al., 2019).

Spectroscopic Characterization and Computational Studies

  • FT-IR, Hyperpolarizability, and NBO Analysis : In-depth spectroscopic characterization and computational studies of 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate, similar in structure, provide valuable information on molecular properties (Kumar et al., 2014).

Biological Studies

  • Inhibitory Effects on Viral Replication : Studies on the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives, including those with benzyl-substituted structures, explore their antiviral activity (Golankiewicz et al., 1995).

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound. For example, Methyl 2-aminobenzoate may cause eye irritation and should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-6-5-9-15(10-13)18(21)22-12-17(20)19-11-16-8-4-3-7-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZOSZHLVORVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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